molecular formula C11H10BrClO B12683087 2-((4-Bromophenyl)chloromethylene)butyraldehyde CAS No. 83846-59-7

2-((4-Bromophenyl)chloromethylene)butyraldehyde

Cat. No.: B12683087
CAS No.: 83846-59-7
M. Wt: 273.55 g/mol
InChI Key: MFLLXFXIPFSAFE-DHZHZOJOSA-N
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Description

2-((4-Bromophenyl)chloromethylene)butyraldehyde is a chemical compound with the molecular formula C11H10BrClO It is known for its unique structure, which includes a bromophenyl group, a chloromethylene group, and a butyraldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)chloromethylene)butyraldehyde typically involves the reaction of 4-bromobenzaldehyde with chloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethylene group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)chloromethylene)butyraldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-((4-Bromophenyl)chloromethylene)butyric acid.

    Reduction: 2-((4-Bromophenyl)chloromethylene)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Bromophenyl)chloromethylene)butyraldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)chloromethylene)butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromophenyl group may also interact with aromatic residues in proteins, affecting their structure and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)chloromethylene)butyraldehyde
  • 2-((4-Fluorophenyl)chloromethylene)butyraldehyde
  • 2-((4-Methylphenyl)chloromethylene)butyraldehyde

Uniqueness

2-((4-Bromophenyl)chloromethylene)butyraldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chlorinated, fluorinated, and methylated analogs.

Properties

CAS No.

83846-59-7

Molecular Formula

C11H10BrClO

Molecular Weight

273.55 g/mol

IUPAC Name

(2E)-2-[(4-bromophenyl)-chloromethylidene]butanal

InChI

InChI=1S/C11H10BrClO/c1-2-8(7-14)11(13)9-3-5-10(12)6-4-9/h3-7H,2H2,1H3/b11-8+

InChI Key

MFLLXFXIPFSAFE-DHZHZOJOSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)Br)\Cl)/C=O

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)Br)Cl)C=O

Origin of Product

United States

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